Cas no 2034607-82-2 (N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine)

N-1-(3-Chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine is a specialized sulfonamide derivative featuring a pyrimidin-2-amine moiety linked to an azetidin-3-yl group. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in kinase inhibition or receptor modulation. The presence of both chloro and fluoro substituents on the benzenesulfonyl group enhances its electronic properties, potentially improving binding affinity and selectivity. The azetidine ring contributes to conformational rigidity, which may optimize pharmacokinetic profiles. Its structural features make it a valuable intermediate for developing targeted therapeutics, particularly in oncology or inflammatory disease research. The compound's purity and stability under standard conditions further support its utility in preclinical studies.
N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine structure
2034607-82-2 structure
Product name:N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine
CAS No:2034607-82-2
MF:C13H12ClFN4O2S
MW:342.776383399963
CID:6491965
PubChem ID:119103827

N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine
    • N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
    • 2034607-82-2
    • N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
    • F6550-4830
    • N-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
    • AKOS026696697
    • Inchi: 1S/C13H12ClFN4O2S/c14-11-6-10(2-3-12(11)15)22(20,21)19-7-9(8-19)18-13-16-4-1-5-17-13/h1-6,9H,7-8H2,(H,16,17,18)
    • InChI Key: DOOFCVAUXNDSGO-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)S(N1CC(C1)NC1N=CC=CN=1)(=O)=O)F

Computed Properties

  • Exact Mass: 342.0353527g/mol
  • Monoisotopic Mass: 342.0353527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83.6Ų

N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-4830-2mg
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
2mg
$59.0 2023-09-08
Life Chemicals
F6550-4830-25mg
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
25mg
$109.0 2023-09-08
Life Chemicals
F6550-4830-10μmol
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6550-4830-10mg
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
10mg
$79.0 2023-09-08
Life Chemicals
F6550-4830-30mg
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
30mg
$119.0 2023-09-08
Life Chemicals
F6550-4830-5μmol
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6550-4830-40mg
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
40mg
$140.0 2023-09-08
Life Chemicals
F6550-4830-5mg
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
5mg
$69.0 2023-09-08
Life Chemicals
F6550-4830-1mg
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
1mg
$54.0 2023-09-08
Life Chemicals
F6550-4830-20μmol
N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
2034607-82-2
20μmol
$79.0 2023-09-08

Additional information on N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine

Introduction to N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2034607-82-2)

N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034607-82-2, belongs to a class of molecules that are being extensively studied for their therapeutic applications. The presence of both azetidine and pyrimidine rings in its molecular structure suggests a high degree of functional complexity, which is often associated with compounds that exhibit potent biological effects.

The molecular framework of N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine incorporates several key functional groups that contribute to its pharmacological profile. The 3-chloro-4-fluorobenzenesulfonyl moiety is particularly noteworthy, as it introduces both halogen atoms that can participate in various interactions with biological targets. Additionally, the azetidine ring provides a constrained three-membered structure, which can influence the conformation and reactivity of the molecule. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for medicinal applications. Heterocycles such as azetidine and pyrimidine are well-documented for their ability to interact with biological macromolecules, including enzymes and receptors, thereby modulating cellular processes. The compound N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine exemplifies this trend, as it combines two pharmacologically relevant heterocyclic systems into a single molecular entity.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of new therapeutic agents. The combination of the azetidine and pyrimidine moieties offers multiple sites for chemical modification, allowing researchers to fine-tune the biological activity of the molecule. This flexibility is crucial in drug design, as it enables the optimization of properties such as potency, selectivity, and pharmacokinetic behavior.

The synthesis of N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine involves a series of well-established organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the 3-chloro-4-fluorobenzenesulfonyl group necessitates precise control over reaction conditions to ensure high yield and purity. Additionally, the construction of the azetidine ring requires careful consideration of synthetic pathways to minimize unwanted side products. These challenges underscore the importance of advanced synthetic techniques in the preparation of complex molecules like this one.

The biological evaluation of N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine has revealed several promising activities that warrant further investigation. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors that are implicated in various diseases. For instance, its structural features are reminiscent of molecules that have shown activity against targets such as kinases and proteases. These findings are particularly intriguing given the growing recognition of these enzymes as key players in pathological processes.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yipyrimidin}-2-am ine (CAS No. 2034607$82$2). Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into its binding mode and affinity, guiding experimental efforts toward optimizing its pharmacological properties. The synergy between experimental and computational approaches has become indispensable in modern drug development.

In conclusion, N$1$-(3$-$chloro$-$4$-$fluoro$-$benzenesulfonyl)$-$azetidin$-$3$-$ylpyrimidin$-$2$-$amine represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activities make it a compelling candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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